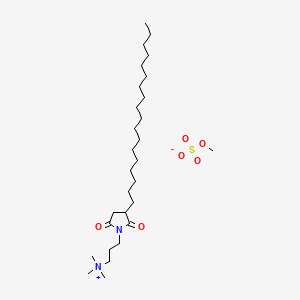
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is characterized by its ability to form micelles and its significant role in various industrial applications due to its chemical stability and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate typically involves the quaternization of tertiary amines with alkyl halides or sulfates. The reaction conditions often include the use of solvents like ethanol or water, and the process is carried out under controlled temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale quaternization reactions in reactors designed to handle the exothermic nature of the process. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high production rates .
Analyse Chemischer Reaktionen
Types of Reactions
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and facilitating the entry of other molecules. It also interacts with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecyl Trimethyl Ammonium Chloride: Similar in structure but differs in the counterion, which affects its solubility and reactivity.
Stearyltrimethylammonium Methosulfate: Another quaternary ammonium compound with similar surfactant properties but different applications due to its unique chemical structure.
Uniqueness
(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate is unique due to its specific structure that combines the properties of a quaternary ammonium compound with a pyrrolidine ring, enhancing its stability and effectiveness in various applications .
Eigenschaften
CAS-Nummer |
93882-18-9 |
|---|---|
Molekularformel |
C29H58N2O6S |
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propyl]azanium |
InChI |
InChI=1S/C28H55N2O2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-25-27(31)29(28(26)32)23-21-24-30(2,3)4;1-5-6(2,3)4/h26H,5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
FMGRHIWJCNVYPS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)

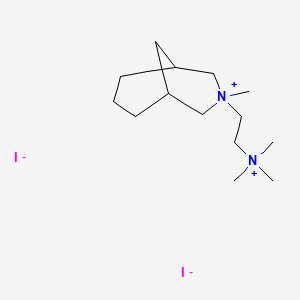
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)
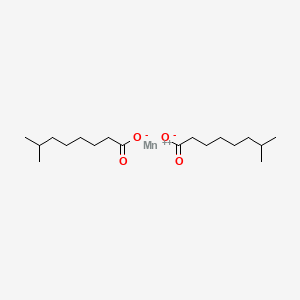

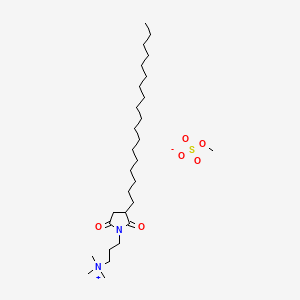
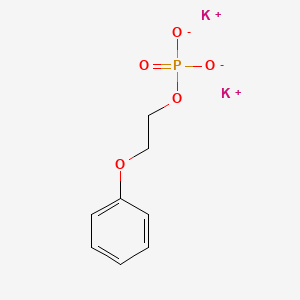
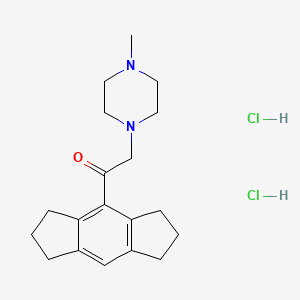
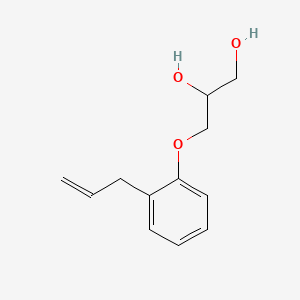
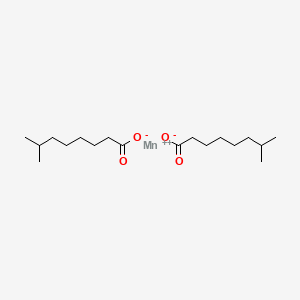

![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

